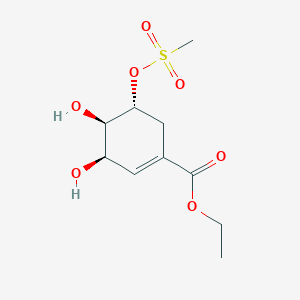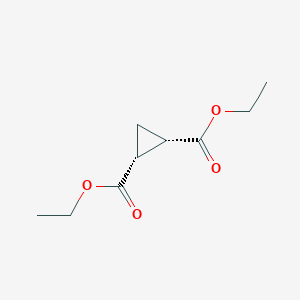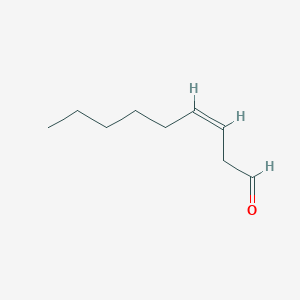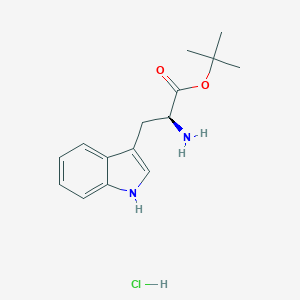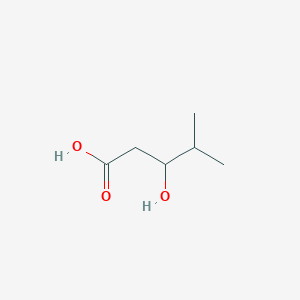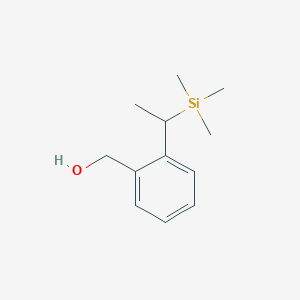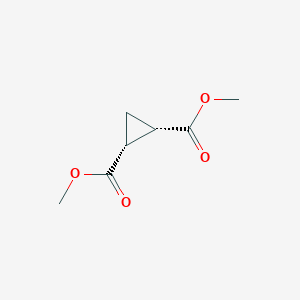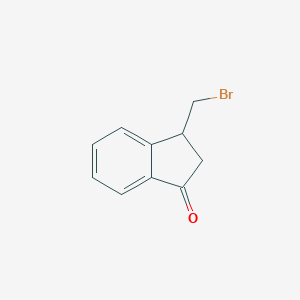
3,4-Difluoronitrobenzene
Übersicht
Beschreibung
3,4-Difluoronitrobenzene is a chemical compound that is part of the nitrobenzene family, characterized by the presence of nitro (-NO2) and fluorine (F) groups attached to a benzene ring. The specific placement of these substituents on the benzene ring can significantly influence the compound's physical, chemical, and electronic properties.
Synthesis Analysis
The synthesis of fluorinated nitrobenzene derivatives can be complex due to the reactivity of the fluorine atoms and the nitro group. For instance, 2,3,4-Trifluoronitrobenzene, a closely related compound, is synthesized from 2,6-dichlorofluorobenzene through a two-step process involving nitration and subsequent fluorination . Although the synthesis of 3,4-Difluoronitrobenzene is not explicitly detailed in the provided papers, similar synthetic strategies may be employed, such as selective halogenation followed by nitration and fluorination reactions.
Molecular Structure Analysis
The molecular structure and conformation of difluoronitrobenzene derivatives have been studied using gas-phase electron diffraction and quantum chemical calculations . These studies provide insights into the bond lengths, bond angles, and torsional angles of the molecules, which are crucial for understanding their reactivity and interactions with other molecules. For example, 3,5-Difluoronitrobenzene and 2,6-Difluoronitrobenzene exhibit different structural parameters due to the positions of the fluorine atoms and the nitro group on the benzene ring .
Chemical Reactions Analysis
Fluoronitrobenzenes can undergo various chemical reactions, primarily due to the presence of the reactive nitro group. These reactions can include reductions to form aniline derivatives, coupling reactions, and substitutions. The fluorine atoms also influence the reactivity of the compound, making certain positions on the benzene ring more or less reactive towards electrophilic or nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Difluoronitrobenzene are influenced by the electron-withdrawing effects of the nitro and fluorine groups. These effects can impact the compound's boiling point, melting point, solubility, and density. The electronic properties, such as the dipole moment and electron distribution, are also affected, which can be studied through spectroscopic methods like 19F NMR as seen in the synthesis and structural analysis of related fluorinated phosphine compounds .
Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties and Computational Studies :
- A study focused on the thermodynamic properties of different isomers of difluoronitrobenzene, including 3,4-DFNB. The research involved both experimental and computational analysis to derive standard molar enthalpies of formation in various phases (Silva et al., 2010).
Molecular Structure and Conformation Analysis :
- Another study examined the molecular structure and conformation of different difluoronitrobenzene isomers using gas-phase electron diffraction and quantum chemical calculations. This research provided valuable insights into the structural properties of these compounds (Dorofeeva et al., 2008).
Biodegradation Studies :
- Research on the biodegradation of difluorobenzenes, including 3,4-DFNB, by a microbial strain (Labrys portucalensis) was conducted. This study highlights the environmental aspects and biodegradability of these compounds (Moreira et al., 2009).
Crystal Structure Analysis :
- A study focused on the C−H···F interactions in the crystal structures of various fluorobenzenes, including 1,4-difluorobenzene, provides insights into the weak acceptor capabilities of the C−F group in these compounds (Thalladi et al., 1998).
Chemical Synthesis and Applications :
- The synthesis of 2,4,5-trifluorobromobenzene, a valuable intermediate in the synthesis of various chemicals, involved a continuous-flow system using a microreactor. This showcases the practical application of difluorobenzenes in chemical synthesis (Deng et al., 2016).
Extraction and Environmental Analysis :
- A study on the fabrication of covalent organic frameworks aimed at the selective extraction of fluoronitrobenzenes, including 3,4-DFNB, from environmental samples. This research is crucial for environmental monitoring and pollution control (Deng et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQQRMAWLSCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190379 | |
| Record name | Benzene, 1,2-difluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoronitrobenzene | |
CAS RN |
369-34-6 | |
| Record name | 3,4-Difluoronitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-difluoro-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-difluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Difluoronitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3RMA758VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


